

An In-depth Technical Guide to the Physicochemical Properties of Furanoid Linalool Oxide

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Compound of Interest

Compound Name: *Linalool oxide*

Cat. No.: *B106662*

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This technical guide provides a comprehensive overview of the core physicochemical properties of furanoid **linalool oxide**, catering to researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Furanoid **linalool oxide** is a naturally occurring monoterpenoid found in various essential oils, contributing to the floral and woody aromas of many plants. It exists as two main stereoisomers: cis-furanoid **linalool oxide** and trans-furanoid **linalool oxide**. These isomers exhibit distinct sensory properties and may have different biological activities.

Physicochemical Properties

The following table summarizes the key physicochemical properties of furanoid **linalool oxide**, with specific data for its cis and trans isomers where available.

Property	Value	Isomer
Molecular Formula	C ₁₀ H ₁₈ O ₂ [1][2][3][4][5]	Both
Molecular Weight	170.25 g/mol [6][7]	Both
Boiling Point	188-192 °C at 760 mmHg[8]	cis
201-202 °C at 760 mmHg[6]	trans	
193-194 °C at 760 mmHg[7]	Not specified	
Density	0.9430 to 0.9470 g/cm ³ at 20 °C[9]	Not specified
Specific Gravity	0.9431 to 0.9442 at 15 °C[9]	Not specified
Refractive Index	1.4510 to 1.4540 at 20 °C[9]	Not specified
Flash Point	72.78 °C (163.00 °F)[9]	Not specified
60.56 °C (141.00 °F)[10]	trans	
Vapor Pressure	0.021 mmHg at 25 °C (estimated)[10]	
LogP (Octanol/Water Partition Coefficient)	2.43[7]	Not specified
Kovats Retention Index (Standard Non-Polar Column)	1058, 1063, 1076[8]	cis
1057, 1060, 1067, 1073, 1074, 1076, 1081, 1085, 1086, 1087, 1088, 1092, 1094, 1099[11]	trans	

Spectral Data

Mass spectrometry is a key analytical technique for the identification of furanoid **linalool oxide**. The following table presents the major mass spectral peaks.

Isomer	Major Mass Spectral Peaks (m/z) and Relative Intensities
cis	59 (99.99), 94 (64.20), 43 (59.80), 111 (50.50), 68 (44.70)[7]
trans	59 (99.99), 43 (48.74), 94 (41.15), 68 (31.30), 111 (31.22)[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

This protocol outlines a general procedure for the analysis of furanoid **linalool oxide** isomers.

- Sample Preparation: Essential oils or solvent extracts containing **linalool oxides** are diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis.
- Gas Chromatography:
 - Injector: Split/splitless injector, typically operated at 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5, HP-5MS) or a polar column (e.g., CP-WAX, VF-Wax MS) is used for the separation of isomers.[12][13] A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program starts at a low temperature (e.g., 60 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240 °C) at a rate of 3-5 °C/min. [11]
- Mass Spectrometry:
 - Ionization: Electron Impact (EI) ionization is commonly used at 70 eV.[12]

- Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range of m/z 40-400.
- Identification: The identification of cis- and trans-furanoid **linalool oxide** is based on their retention times and comparison of their mass spectra with reference spectra from libraries such as NIST.[14]

Synthesis of Furanoid **Linalool Oxide** Isomers

A laboratory-scale synthesis for all eight stereoisomers of **linalool oxide** has been described, which can be adapted for the specific synthesis of the furanoid forms.[15] The general steps are as follows:

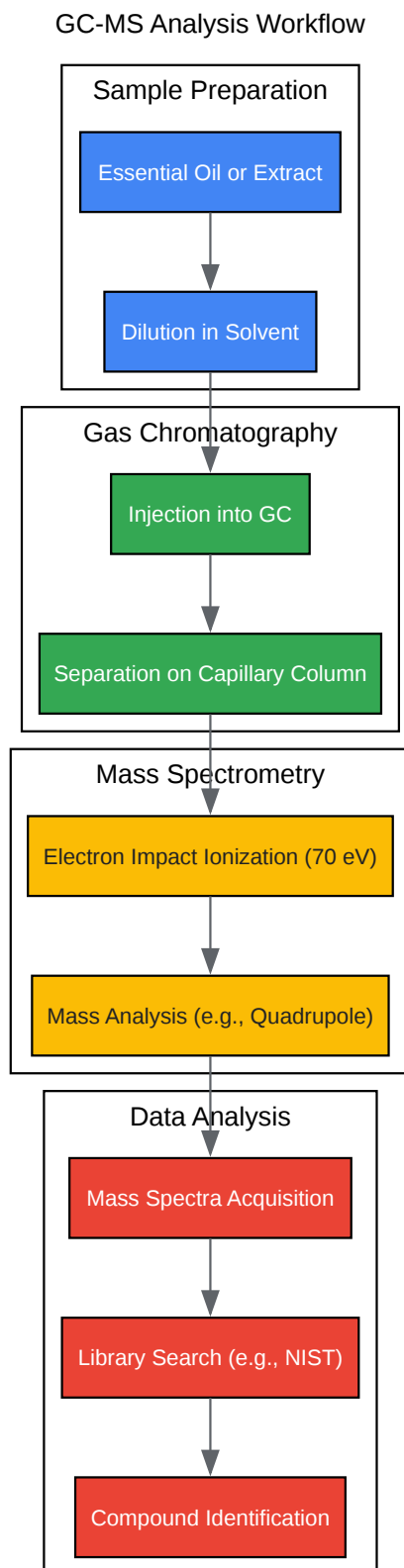
- Epoxidation of Linalool: The starting material, either (R)- or (S)-linalool, is subjected to epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in a solvent such as dichloromethane at 0 °C.[15] This step is followed by acid-catalyzed cyclization to yield a mixture of furanoid and pyranoid oxides.[15]
- Acetylation of Furanoid Isomers: The resulting mixture is treated with acetic anhydride and sodium acetate under reflux conditions.[15] This selectively acetylates the hydroxyl groups of the furanoid isomers.
- Chromatographic Separation: The acetylated cis- and trans-furanoid **linalool oxides** are then separated by column chromatography.[15]
- Hydrolysis: The separated acetate esters are hydrolyzed back to the corresponding alcohols (cis- and trans-furanoid **linalool oxides**) using a reducing agent like lithium aluminum hydride (LiAlH_4) in dry ether.[15]

Signaling Pathways

Based on the conducted literature search, there is limited information available regarding specific signaling pathways in which furanoid **linalool oxide** is directly involved. Its biological activities are often associated with its role as a volatile organic compound in plant-insect interactions and its antimicrobial properties. Further research is required to elucidate its specific molecular targets and signaling cascades in mammalian systems.

Visualizations

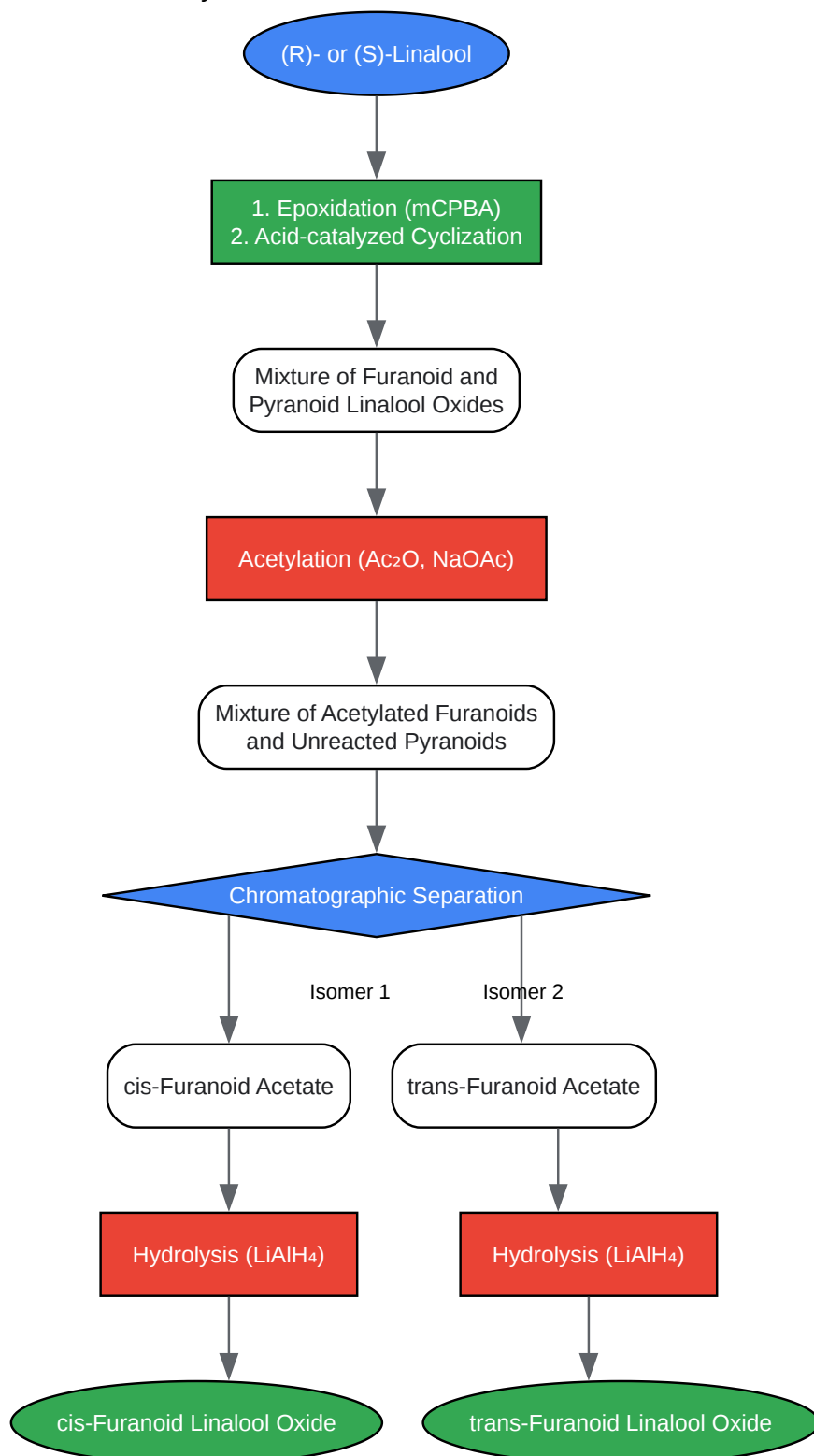
The following diagrams illustrate key experimental workflows and logical relationships.



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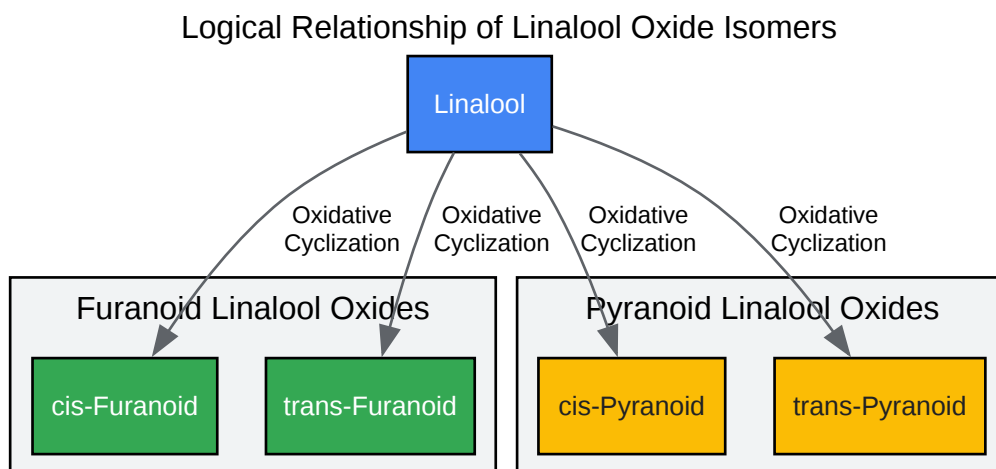
GC-MS Analysis Workflow

Synthesis of Furanoid Linalool Oxides



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Logical Relationship of Linalool Oxide Isomers

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